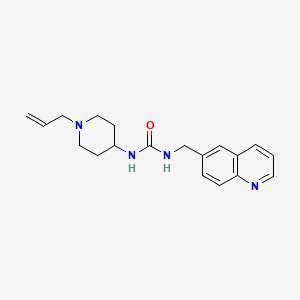![molecular formula C15H20N4O B7678594 1-methyl-N-[[4-(propylamino)phenyl]methyl]pyrazole-4-carboxamide](/img/structure/B7678594.png)
1-methyl-N-[[4-(propylamino)phenyl]methyl]pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-[[4-(propylamino)phenyl]methyl]pyrazole-4-carboxamide, also known as MPPC, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrazole derivatives and has been studied for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-methyl-N-[[4-(propylamino)phenyl]methyl]pyrazole-4-carboxamide is not fully understood, but it is believed to act on various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation. In addition, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and regulate blood glucose levels. In addition, this compound has been shown to increase insulin sensitivity and reduce lipid accumulation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-methyl-N-[[4-(propylamino)phenyl]methyl]pyrazole-4-carboxamide in lab experiments is its ability to inhibit tumor growth and reduce inflammation. In addition, this compound has been shown to have low toxicity in animal models. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of MPCC. One area of research is the development of more efficient synthesis methods for MPCC. In addition, further studies are needed to fully understand the mechanism of action of MPCC and its potential applications in the treatment of various diseases. Finally, the development of more soluble forms of MPCC could lead to increased use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, MPCC is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. Its ability to inhibit tumor growth, reduce inflammation, and regulate blood glucose levels make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 1-methyl-N-[[4-(propylamino)phenyl]methyl]pyrazole-4-carboxamide involves the reaction of 4-bromomethylphenylhydrazine with 4-propylaminobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting compound is then reacted with methyl isocyanate to yield this compound. The purity of the compound can be confirmed using analytical techniques such as NMR and HPLC.
Scientific Research Applications
1-methyl-N-[[4-(propylamino)phenyl]methyl]pyrazole-4-carboxamide has been studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and inflammation. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. In addition, this compound has been studied for its ability to regulate blood glucose levels and reduce inflammation in animal models.
Properties
IUPAC Name |
1-methyl-N-[[4-(propylamino)phenyl]methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-3-8-16-14-6-4-12(5-7-14)9-17-15(20)13-10-18-19(2)11-13/h4-7,10-11,16H,3,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZBQNPBTNCUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)CNC(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(6-Methoxy-2,5-dimethylpyrimidin-4-yl)-methylamino]propan-2-ol](/img/structure/B7678512.png)
![N-[4-[(3-methoxy-4-methylphenyl)methylamino]phenyl]ethanesulfonamide](/img/structure/B7678514.png)
![5-chloro-4-methyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide](/img/structure/B7678525.png)
![1-[(2-Methoxyphenyl)methyl]-1-methyl-3-pyrimidin-4-ylurea](/img/structure/B7678527.png)
![6-[Methyl-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]amino]pyridazine-3-carboxamide](/img/structure/B7678542.png)
![N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7678546.png)
![3-ethoxy-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]pyrazin-2-amine](/img/structure/B7678553.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-methylpyrazin-2-amine](/img/structure/B7678559.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine](/img/structure/B7678580.png)
![2-methoxy-N-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]-4-methylsulfanylaniline](/img/structure/B7678588.png)
![[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridin-3-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7678590.png)
![5-chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide](/img/structure/B7678598.png)
![4-amino-N-[(3-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]pyrimidine-5-carboxamide](/img/structure/B7678601.png)
